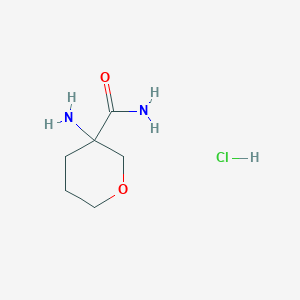
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride (AMBOHCl) is a synthetic compound used in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 275.7 g/mol. AMBOHCl is an important reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including amino acids, peptides, and carbohydrates. It is also used as a catalyst in the synthesis of organic compounds.
Applications De Recherche Scientifique
Weak Hydrogen Bonds and π-π Stacking Interactions The structural analysis of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides revealed the presence of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, signifying the compound's potential in the design of molecular structures and its importance in understanding molecular interactions (Nogueira et al., 2015).
Electrogenerated Chiral 4-Methoxy-2-oxazolidinones The research explores the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, highlighting their significance as precursors for various pharmacologically active compounds. The study emphasizes the compound's role in the synthesis of β-amino alcohols, β-blockers, and azasugar derivatives, establishing its importance in medicinal chemistry (Schierle-Arndt et al., 2001).
Oxazolidin-2-one Ring in Synthetic Organic Chemistry Oxazolidin-2-one rings are highlighted as popular frameworks in synthetic organic chemistry. Their wide applications, including protective groups for 1,2-amino alcohols and chiral auxiliaries in asymmetric synthesis, underscore their versatility and broad utility in the field (Zappia et al., 2007).
Propriétés
IUPAC Name |
5-(aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)3-4-11-6-8(5-10)13-9(11)12;/h7-8H,3-6,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPEOQHSNPNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(OC1=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

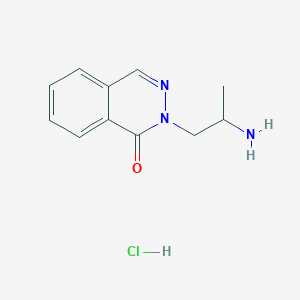
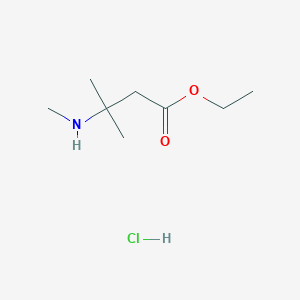

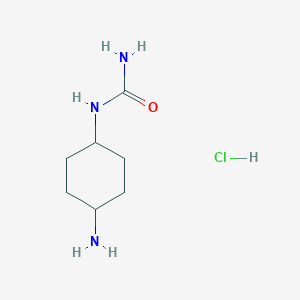

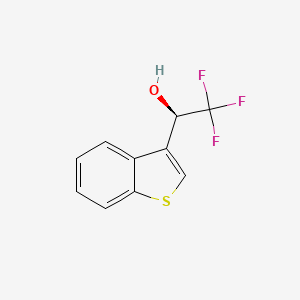

![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)
![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)

